N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide
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Overview
Description
N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the phenyl groups: The phenyl groups can be introduced through substitution reactions using appropriate reagents.
Attachment of the acetamidoethoxy group: This step might involve nucleophilic substitution or coupling reactions to attach the acetamidoethoxy moiety to the phenyl ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-acetamidoethoxy)phenyl)-5-(4-methylphenyl)oxazole-2-carboxamide
- N-(4-(2-acetamidoethoxy)phenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide
- N-(4-(2-acetamidoethoxy)phenyl)-5-(4-bromophenyl)oxazole-2-carboxamide
Uniqueness
N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide might exhibit unique properties due to the presence of the chlorophenyl group, which can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds with different substituents.
Biological Activity
N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features an oxazole ring, which is known for its diverse biological activities. The specific substitutions at the 2, 4, and 5 positions of the oxazole ring, along with the presence of an acetamidoethoxy group and a chlorophenyl moiety, contribute to its pharmacological profile.
Anticancer Activity
Research has demonstrated that oxazole derivatives exhibit significant anticancer properties. For instance, a study on similar oxazole-4-carboxamide derivatives reported that compounds with specific substitutions showed promising antiproliferative activity against various cancer cell lines. The structure-activity relationship (SAR) indicated that electron-withdrawing groups, such as chlorine at the para position, can enhance cytotoxic effects by affecting the electronic properties of the molecule .
Case Studies
- Cytotoxicity Assessment : In vitro studies have shown that related oxazole derivatives induce apoptosis in cancer cells. For example, a derivative with an EC50 of 270 nM was effective in human colorectal DLD-1 cells, demonstrating significant tumor growth inhibition in xenograft models .
- Mechanism of Action : The mechanism involves the cleavage of poly(ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. This suggests that this compound may similarly induce apoptotic pathways through PARP activation .
Antimicrobial Activity
Oxazole derivatives have also been evaluated for their antimicrobial properties. A review highlighted that various substituted oxazoles displayed activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones compared to standard antibiotics .
Table: Antimicrobial Activity of Oxazole Derivatives
Compound | MIC (µg/ml) | Target Organism |
---|---|---|
11 | 1.6 | Candida albicans |
12 | 0.8 | Candida tropicalis |
19 | Not Specified | E. coli |
20 | Not Specified | S. aureus |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications at specific positions on the oxazole ring significantly influence biological activity:
- Electron-Withdrawing Groups : The presence of halogens such as chlorine increases potency by enhancing electron deficiency, which may facilitate interactions with biological targets.
- Functional Groups : Substituents like acetamido and ethoxy groups can modulate solubility and bioavailability, impacting overall efficacy .
Properties
IUPAC Name |
N-[4-(2-acetamidoethoxy)phenyl]-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-13(25)22-10-11-27-17-8-6-16(7-9-17)24-19(26)20-23-12-18(28-20)14-2-4-15(21)5-3-14/h2-9,12H,10-11H2,1H3,(H,22,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBCIVLWRDFPDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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